5,6-dichloro-1H-benzo[d]imidazol-2-amine physicochemical properties
5,6-dichloro-1H-benzo[d]imidazol-2-amine physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 5,6-dichloro-1H-benzo[d]imidazol-2-amine
Introduction
5,6-dichloro-1H-benzo[d]imidazol-2-amine is a halogenated heterocyclic compound belonging to the benzimidazole class. The benzimidazole scaffold is of significant interest in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active agents.[1] The presence of the dichloro-substituents on the benzene ring and the amino group at the 2-position endows this molecule with specific electronic and steric properties that influence its biological activity and physicochemical characteristics. Derivatives of 5,6-dichlorobenzimidazole have been investigated for a range of therapeutic applications, including as potent androgen receptor antagonists and BRAF kinase inhibitors.[2][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6-dichloro-1H-benzo[d]imidazol-2-amine for researchers, scientists, and drug development professionals. It synthesizes theoretical predictions with established analytical methodologies, offering practical, field-proven insights into the characterization of this important chemical entity.
Chemical Identity and Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For 5,6-dichloro-1H-benzo[d]imidazol-2-amine (CAS No: 18672-03-2), these properties have been established through a combination of experimental data and computational predictions.[4][5]
| Property | Value | Source |
| CAS Number | 18672-03-2 | [4][5] |
| Molecular Formula | C₇H₅Cl₂N₃ | [4][5] |
| Molecular Weight | 202.04 g/mol | [4][5] |
| Melting Point | 244-246 °C | [4][5] |
| Boiling Point (Predicted) | 435.4 ± 48.0 °C | [4][5] |
| Density (Predicted) | 1.665 ± 0.06 g/cm³ | [4][5] |
| XLogP3 (Predicted) | 2.5 | [4] |
| Polar Surface Area (PSA) | 54.7 Ų | [4] |
| Flash Point (Predicted) | 217.1 ± 29.6 °C | [4] |
| Refractive Index (Predicted) | 1.775 | [4][5] |
| Vapor Pressure (Predicted) | 8.78 x 10⁻⁸ mmHg at 25°C | [4][5] |
Solubility Profile: A Cornerstone of Developability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The structure of 5,6-dichloro-1H-benzo[d]imidazol-2-amine, containing a basic amino group and a heterocyclic system, suggests its solubility will be highly pH-dependent. Amines typically exhibit increased solubility in acidic media due to the formation of water-soluble ammonium salts.[6][7]
Experimental Protocol for Solubility Class Determination
This protocol provides a systematic approach to classifying the solubility of the title compound, which is essential for selecting appropriate solvents for analysis, formulation, and biological assays.[7][8]
Materials:
-
5,6-dichloro-1H-benzo[d]imidazol-2-amine
-
Deionized water
-
5% (w/v) Hydrochloric acid (HCl)
-
5% (w/v) Sodium hydroxide (NaOH)
-
Test tubes, vortex mixer, pH paper
Procedure:
-
Water Solubility: Add approximately 2-5 mg of the compound to a test tube containing 1 mL of deionized water. Vortex vigorously for 30-60 seconds. Visually inspect for dissolution. Test the pH of the solution.[7] A pH above 8 would be indicative of an amine.[7]
-
Acid Solubility (5% HCl): If the compound is insoluble in water, add 1 mL of 5% HCl to a new sample of the compound (2-5 mg). Vortex vigorously. Solubility in this medium indicates a basic compound, such as an amine.[6][7]
-
Base Solubility (5% NaOH): If the compound is insoluble in water, add 1 mL of 5% NaOH to a new sample (2-5 mg). Vortex vigorously. While amines are typically insoluble in basic solutions, this step is crucial for identifying any acidic functional groups that might be present in related impurities or derivatives.
Caption: Workflow for determining the solubility class of an organic compound.
Ionization Constant (pKa)
The pKa value defines the strength of an acid or base and is paramount for predicting a drug's behavior at physiological pH, influencing absorption, distribution, metabolism, and excretion (ADME). As an amine-containing compound, 5,6-dichloro-1H-benzo[d]imidazol-2-amine is expected to have at least one basic pKa. Potentiometric titration is a robust and widely used method for its experimental determination.[9]
Experimental Protocol for pKa Determination via Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.[10]
Materials:
-
5,6-dichloro-1H-benzo[d]imidazol-2-amine
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M HCl solution
-
Suitable solvent (e.g., water, or a co-solvent system like water/methanol if solubility is low)
Procedure:
-
Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of the chosen solvent in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Begin stirring and record the initial pH. Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL) from the burette.
-
Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point, identified by a rapid change in pH.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) corresponds to the equivalence point.
Caption: Workflow for experimental pKa determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design. It influences a molecule's ability to cross biological membranes, its binding to plasma proteins, and its metabolic profile. The predicted XLogP3 value for 5,6-dichloro-1H-benzo[d]imidazol-2-amine is 2.5, suggesting moderate lipophilicity.[4] This value falls within the range typically considered favorable for oral drug absorption (LogP < 5).
While computational models provide a good estimate, experimental determination via methods like reversed-phase high-performance liquid chromatography (RP-HPLC) can provide a more accurate measure (log k'w).[11]
Structural and Purity Analysis
Confirming the identity, structure, and purity of a compound is a non-negotiable aspect of chemical and pharmaceutical research. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, robustness, and sensitivity.[12][13] A typical method separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[14]
Exemplar RP-HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.
This method is a robust starting point and can be optimized by adjusting the gradient, flow rate, or mobile phase modifiers to achieve baseline separation of the main peak from any impurities.[15]
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- 3. Synthesis and SAR of potent and selective androgen receptor antagonists: 5,6-Dichloro-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Overview of Reversed-Phase High-Performance Liquid Chromatography [wisdomlib.org]
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